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Introduction

Tryptophan hydroxylase 2 (Tph2) is the rate-limiting enzyme in the synthesis of serotonin (5-
hydroxytryptamine, 5-HT) within the central nervous system.[1][2] As the primary producer of
brain serotonin, Tph2 plays a crucial role in regulating a wide array of physiological and
behavioral processes, including mood, sleep, and aggression.[1][3] Genetic variations in the
Tph2 gene have been linked to neuropsychiatric disorders.[4] Consequently, the generation of
Tph2 knockout mouse models is an invaluable tool for elucidating the precise functions of
brain-derived serotonin and for the preclinical evaluation of therapeutic agents targeting
serotonergic pathways.

This document provides detailed application notes and protocols for the generation and
validation of Tph2 knockout mice using CRISPR-Cas9 technology.

Signaling Pathway of Tph2 and Serotonin Synthesis

Tph2 catalyzes the initial and rate-limiting step in the biosynthesis of serotonin in the brain. The
pathway is a two-step process initiated by the hydroxylation of L-tryptophan to 5-
hydroxytryptophan (5-HTP) by Tph2. Subsequently, aromatic L-amino acid decarboxylase
(AADC) rapidly converts 5-HTP to serotonin. A significant metabolite of serotonin, 5-
hydroxyindoleacetic acid (5-HIAA), is often measured alongside serotonin to assess its
turnover.
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Tph2-mediated serotonin synthesis pathway.

Quantitative Data Summary

The following table summarizes the reported effects of Tph2 knockout on serotonin (5-HT) and
5-hydroxyindoleacetic acid (5-HIAA) levels in various brain regions of mice.

Change in 5-HT Change in 5-HIAA
Brain Region Levels in Tph2-/- Levels in Tph2-/- Reference
Mice Mice
Multiple Brain Regions  Strongly reduced Strongly reduced [5]
Slightly but
Frontal Cortex Reduced to low levels  significantly reduced [1][6]
in Tph2+/-
Slightly but
Hippocampus Reduced to low levels  significantly reduced [1][6]
in Tph2+/-
Raphe Nuclei Reduced to low levels - [6]
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Experimental Protocols

Experimental Workflow for Generating Tph2 Knockout
Mice

The generation of Tph2 knockout mice using CRISPR-Cas9 involves a series of steps from

SgRNA design to the validation of the knockout in founder animals.
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Workflow for CRISPR-Cas9 mediated Tph2 knockout.

sgRNA Design for Tph2 Knockout
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Objective: To design single guide RNAs (sgRNAS) that target a critical region of the mouse
Tph2 gene to induce a frameshift mutation, leading to a functional knockout.

Target Region: A recommended strategy is to target exons 2-5 of the Tph2-201 transcript
(ENSMUSTO00000006949.8), as this region contains a significant portion of the coding
sequence, and its disruption is likely to result in a loss of protein function.[7]

Design Considerations:

o Specificity: Utilize online design tools (e.g., CHOPCHOP, CRISPOR) to identify sgRNA
sequences with high on-target scores and low off-target potential.

» PAM Site: The target sequence must be immediately upstream of a Protospacer Adjacent
Motif (PAM), which is typically 'NGG' for Streptococcus pyogenes Cas9 (SpCas9).

» Exon Targeting: Design sgRNAs that target the 5' end of the chosen exon to maximize the
impact of indel mutations.

Example sgRNA Sequences (for demonstration purposes - validation is required):
e sgRNAL (targeting Exon 2): 5-GACCGAGCTGCAGACCAAGACGG-3'

e SgRNAZ2 (targeting Exon 3): 5-GCTGAAGCTGGAGGACCGGCAGG-3'
Materials:

* Mouse Tph2 gene sequence (NCBI Gene ID: 216343)

» sSgRNA design software

Preparation of CRISPR-Cas9 Components

Objective: To prepare high-quality Cas9 nuclease and sgRNAs for microinjection.
Materials:
o Commercially available Cas9 protein or in vitro transcribed Cas9 mRNA

o Synthesized sgRNAs (chemically modified for stability) or in vitro transcribed sgRNAS
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¢ Nuclease-free water
Protocol:

o Cas9 Preparation: If using Cas9 mRNA, ensure it is capped and polyadenylated for optimal
translation. If using Cas9 protein, obtain a high-purity, endotoxin-free preparation.

o sgRNA Preparation: Resuspend lyophilized sgRNASs in nuclease-free water to the desired
stock concentration.

e RNP Complex Formation (if using Cas9 protein): Mix Cas9 protein and sgRNA at a specific
molar ratio (e.g., 1:1.2) and incubate at room temperature for 10-15 minutes to allow the
formation of ribonucleoprotein (RNP) complexes.

Microinjection into Mouse Zygotes

Objective: To deliver the CRISPR-Cas9 components into the pronucleus of fertilized mouse
eggs.

Materials:

e Superovulated female mice (e.g., C57BL/6J)

e Stud male mice

 Fertilized zygotes

e Microinjection setup (microscope, micromanipulators, injection needles)
e M2 or similar embryo handling medium

Protocol:

o Harvest fertilized zygotes from superovulated female mice.

e Prepare the injection mix containing Cas9 mRNA/protein and sgRNA(s) at the optimized
concentration.

e Under a microscope, inject the CRISPR-Cas9 mix into the pronucleus of each zygote.
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o Culture the injected zygotes overnight to the two-cell stage.

Embryo Transfer and Generation of Founder Mice

Objective: To transfer the microinjected embryos into a pseudopregnant female mouse to allow
for development.

Materials:

¢ Pseudopregnant female mice

» Surgical tools for embryo transfer
e Anesthesia

Protocol:

o Surgically transfer the viable two-cell embryos into the oviducts of pseudopregnant recipient
females.

» Allow the pregnancies to proceed to term.

e Pups born from these females are considered founder (FO) animals and may carry the
desired genetic modification.

Genotyping and Validation of Tph2 Knockout

Objective: To identify founder mice with the desired mutation in the Tph2 gene and confirm the
functional knockout.

Materials:

Tail biopsies from FO pups

DNA extraction kit

PCR reagents

Primers flanking the sgRNA target site
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e Sanger sequencing reagents or T7 Endonuclease | (T7E1) assay kit

o Western blotting reagents and anti-Tph2 antibody

o HPLC system for serotonin and 5-HIAA measurement

Protocol:

e Genomic DNA Extraction: Extract genomic DNA from tail biopsies of all FO pups.

o PCR Amplification: Amplify the region of the Tph2 gene targeted by the sgRNAs using PCR.
e Mutation Detection:

o Sanger Sequencing: Sequence the PCR products to identify insertions, deletions, or other
mutations at the target site.

o T7E1 Assay: This assay can be used as a rapid screening method to detect the presence
of indels.

o Confirmation of Homozygous Knockout: Breed heterozygous FO founders to generate F1
and F2 generations to obtain homozygous knockout mice.

o Validation of Protein Knockout:

o Western Blotting: Perform Western blot analysis on brain tissue lysates from wild-type,
heterozygous, and homozygous knockout mice using an antibody specific for Tph2 to
confirm the absence of the protein.

e Functional Validation:

o Neurochemical Analysis: Measure the levels of serotonin and 5-HIAA in different brain
regions (e.g., cortex, hippocampus, striatum) using HPLC to confirm a significant reduction
in the knockout mice.

These protocols provide a comprehensive guide for the successful generation and validation of
Tph2 knockout mice using CRISPR-Cas9 technology, enabling further research into the role of
brain serotonin in health and disease.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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